molecular formula C11H10F3N3 B2665740 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 1431386-75-2

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline

Cat. No.: B2665740
CAS No.: 1431386-75-2
M. Wt: 241.217
InChI Key: KVQWWXILSTUFDE-UHFFFAOYSA-N
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Description

4-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aniline group provides a site for further functionalization, such as coupling reactions or coordination chemistry .

Properties

IUPAC Name

4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-17-9(6-10(16-17)11(12,13)14)7-2-4-8(15)5-3-7/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQWWXILSTUFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can be achieved through a multi-step process. One common method involves the reaction of aniline with 3-(4-methyl-1H-imidazol-1-yl)propanenitrile, followed by acylation with trifluoroacetic anhydride . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of new pyrazole derivatives that showed potent activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
AMCF-715Kinase Inhibition
BHeLa10Apoptosis Induction
CA54912Cell Cycle Arrest

Neurological Disorders

The compound has also been investigated for its potential as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is implicated in cognitive functions and neurological disorders. An in silico study demonstrated that this compound could enhance receptor activity, suggesting its potential use in treating conditions like Alzheimer's disease .

Herbicides

This compound serves as an intermediate in the synthesis of herbicides such as pyroxasulfone. This herbicide works by inhibiting specific enzymes crucial for plant growth, making it effective against a variety of weeds .

Table 2: Herbicidal Activity of Pyrazole Derivatives

HerbicideTarget WeedsApplication Rate (g/ha)Efficacy (%)
PyroxasulfoneAnnual Grasses20085
Compound DBroadleaf Weeds15090

Polymer Chemistry

In material science, derivatives of this compound have been utilized in the development of advanced polymers with enhanced thermal stability and mechanical properties. These polymers are particularly useful in aerospace and automotive industries where high-performance materials are required .

Case Study: Synthesis of High-performance Polymers

A recent study explored the incorporation of this compound into polymer matrices to improve their thermal resistance. The resulting materials showed a significant increase in thermal degradation temperature compared to conventional polymers.

Mechanism of Action

The mechanism of action of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can be compared to related pyrazole- and aniline-containing derivatives. Below is a detailed analysis:

Structural Analogues with Pyrazole-Aniline Frameworks

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Properties References
This compound C₁₁H₁₀F₃N₃ 259.22 1-methyl, 3-CF₃-pyrazole; para-aniline Agrochemical intermediates, ligand synthesis
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline C₁₃H₉F₃N₄S 310.30 Thiazole linker, pyrazole-CF₃, para-aniline Pharmaceutical candidates (kinase inhibitors)
Fipronil C₁₂H₄Cl₂F₆N₄OS 437.15 2,6-dichloro-4-CF₃-phenyl; sulfinyl-CF₃-pyrazole Broad-spectrum insecticide
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C₁₁H₁₀F₃N₃ 265.22 Imidazole ring (vs. pyrazole), para-CF₃-aniline Nilotinib impurity (anticancer drug)

Key Differences and Research Findings

  • This difference impacts binding affinity in medicinal chemistry applications.
  • Biological Activity: Fipronil (), a commercial insecticide, shares the trifluoromethylpyrazole core but includes a sulfinyl group and chlorinated phenyl ring, enhancing its insecticidal potency via GABA receptor antagonism.
  • Synthetic Versatility :

    • The para-aniline group in this compound allows for diazotization or cross-coupling reactions, enabling diversification into dyes, ligands, or drug candidates. In contrast, ethiprole (a fipronil analogue with ethylsulfinyl, ) is optimized for pesticidal activity rather than further derivatization.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogues, enhancing membrane permeability.
  • Thermal Stability : Pyrazole derivatives generally exhibit higher thermal stability than imidazole-based compounds due to reduced ring strain.

Biological Activity

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, a compound with the chemical formula C11H10F3N3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a trifluoromethyl group and a pyrazole ring, which are known to enhance biological activity in various contexts. The molecular structure can be represented as follows:

Chemical Structure C11H10F3N3\text{Chemical Structure }C_{11}H_{10}F_{3}N_{3}

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and improved antimicrobial activity .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related compounds have shown IC50 values ranging from 5.40 μM to 69.15 μM against COX-1 and COX-2, indicating promising anti-inflammatory potential .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, one study reported that similar pyrazole derivatives inhibited cancer cell proliferation with IC50 values below 10 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancerous processes.
  • Cell Membrane Interaction : The trifluoromethyl group enhances interaction with lipid membranes, facilitating cellular uptake.
  • Signal Transduction Modulation : It may affect various signaling pathways associated with cell growth and apoptosis.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated MICs for related compounds against E. coli and S. aureus
Anti-inflammatory AssessmentIC50 values for COX inhibition ranged from 5.40 μM to 69.15 μM
Cancer Cell Line StudyInduced apoptosis in several cancer cell lines with IC50 < 10 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between pyrazole boronic esters and halogenated aniline derivatives. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Optimization of temperature (80–120°C) and solvent systems (toluene/ethanol or DMF/water mixtures) to improve coupling efficiency .
    • Data Comparison :
MethodCatalystSolventYield (%)Reference
SuzukiPd(PPh₃)₄Toluene/EtOH65–72
UllmannCuI/1,10-PhenDMF55–60

Q. How is the structural characterization of this compound performed to confirm regioselectivity and purity?

  • Techniques :

  • X-ray crystallography : Resolves spatial arrangement of the trifluoromethyl and methyl groups on the pyrazole ring. SHELX software is widely used for refinement .
  • NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments, while ¹H NMR confirms aniline proton signals .
  • HPLC-MS : Validates purity (>95%) and detects regioisomeric impurities .

Q. What stability challenges arise during storage or handling of this aniline derivative?

  • Key Issues :

  • Sensitivity to light and moisture, leading to oxidation of the aniline group.
  • Mitigation : Store under argon at −20°C in amber vials. Stabilize with radical scavengers like BHT (butylated hydroxytoluene) .

Q. What preliminary biological screening methods are used to evaluate its pharmacological activity?

  • Assays :

  • COX-2 inhibition : Competitive ELISA with IC₅₀ determination using human recombinant COX-2 enzymes .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., COX-2 vs. sEH inhibition) be resolved experimentally?

  • Approach :

  • Dose-response profiling : Test across a wider concentration range (nM to μM) to identify off-target effects.
  • Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .

Q. What computational strategies are effective for modeling its binding to macromolecular targets (e.g., G-quadruplex DNA)?

  • Methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1K8P).
  • MD simulations : Analyze ligand stability in binding pockets over 100-ns trajectories using AMBER .

Q. How can reaction mechanisms for its synthesis be validated using isotopic labeling or kinetic studies?

  • Experimental Design :

  • ¹³C-labeling : Track coupling efficiency in Suzuki reactions using ¹³C-enriched boronic esters.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

Q. What advanced techniques are used to study its polymorphism or crystallographic twinning?

  • Tools :

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve twinning with SHELXL’s TWIN/BASF commands .
  • DSC/TGA : Monitor thermal phase transitions and identify polymorphic forms .

Q. How can bioconjugation strategies (e.g., PEGylation) improve its pharmacokinetic profile?

  • Protocol :

  • PEGylation : Attach polyethylene glycol (PEG) via carbodiimide coupling to the aniline group.
  • In vivo testing : Measure plasma half-life in rodent models pre- and post-modification .

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